molecular formula C17H19N B11954168 n,n-Diethyl-9h-fluoren-2-amine CAS No. 63021-08-9

n,n-Diethyl-9h-fluoren-2-amine

Cat. No.: B11954168
CAS No.: 63021-08-9
M. Wt: 237.34 g/mol
InChI Key: MOWSEYAQZPEENW-UHFFFAOYSA-N
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Description

N,N-Diethyl-9H-fluoren-2-amine (CAS: 63021-08-9) is a fluorene-based amine compound of significant interest in advanced materials research. With a molecular formula of C 17 H 19 N and a molecular weight of 237.34 g/mol, it serves as a valuable building block in the development of novel organic architectures . This compound is primarily utilized in the synthesis of functional hybrid materials for optoelectronic applications. Recent research demonstrates its use as a functionalizing ligand for graphene oxide (GO), where it helps create intercalated layered structures that enhance the optical and electronic properties of the base material . The integration of this amine into a GO monohybrid has been shown to produce efficient and stable blue fluorescence emission, making the resulting material a promising candidate for applications in sensors, fluorescence imaging, and next-generation optoelectronic devices . As a research chemical, it provides a crucial structural motif for modulating the properties of carbon-based nanomaterials and tuning their performance in device settings. This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Properties

CAS No.

63021-08-9

Molecular Formula

C17H19N

Molecular Weight

237.34 g/mol

IUPAC Name

N,N-diethyl-9H-fluoren-2-amine

InChI

InChI=1S/C17H19N/c1-3-18(4-2)15-9-10-17-14(12-15)11-13-7-5-6-8-16(13)17/h5-10,12H,3-4,11H2,1-2H3

InChI Key

MOWSEYAQZPEENW-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C3=CC=CC=C3C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of n,n-Diethyl-9h-fluoren-2-amine typically involves a multi-step process. One common method includes the Sonogashira coupling reaction, where 2-methylbut-3-yn-2-ol is coupled with an aryl bromide. This is followed by a base-catalyzed cleavage of the resulting functionalized but-3-yn-2-ol .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale organic synthesis techniques. These methods often utilize automated reactors and continuous flow processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: n,n-Diethyl-9h-fluoren-2-amine undergoes various chemical reactions including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Catalysts like palladium on carbon (Pd/C) or copper(I) iodide (CuI) in the presence of ligands.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorenone derivatives, while reduction can produce various hydrofluorene compounds.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of n,n-Diethyl-9H-fluoren-2-amine is C17H19NC_{17}H_{19}N, featuring a fluorene backbone that contributes to its stability and electronic properties. The compound exhibits significant photoluminescence and electroluminescence, making it suitable for various applications in optoelectronics.

Organic Light Emitting Diodes (OLEDs)

One of the primary applications of this compound is in the development of organic light-emitting diodes. Its high photoluminescence efficiency allows for vibrant color emissions, which are essential for display technologies. Research indicates that derivatives of fluorene compounds are being explored for their potential to enhance the performance of OLEDs through improved color tunability and thermal stability .

Photonic Devices

The compound has also been investigated for its use in photonic applications, including optical limiting and two-photon microscopy. The unique optical properties of this compound enable it to function effectively in devices that require precise control over light propagation . Moreover, its ability to undergo two-photon absorption makes it a candidate for advanced imaging techniques, enhancing resolution and contrast in biological studies.

Solar Cells

This compound has shown promise as a component in dye-sensitized solar cells (DSSCs). Its structural characteristics allow it to act as an efficient electron donor when paired with suitable acceptors, facilitating charge transfer processes essential for solar energy conversion . Studies have demonstrated that incorporating fluorene derivatives can lead to increased power conversion efficiencies in these devices.

Non-linear Optics

The compound's non-linear optical properties make it suitable for applications in non-linear optics, where materials are utilized to generate new frequencies of light or to modulate existing light paths. Research has indicated that this compound can be used in creating materials that exhibit significant second-order non-linearity, which is crucial for frequency doubling and other optical processes .

Synthesis of Advanced Materials

This compound serves as a precursor for synthesizing various advanced materials. Its functionalization can lead to the development of polymers with tailored properties for specific applications, such as high-performance coatings or composite materials . The ability to modify the chemical structure allows researchers to fine-tune the physical properties of the resulting materials.

Case Study 1: OLED Performance Enhancement

A study conducted by researchers at the Indian Institute of Technology explored the integration of this compound into OLED structures. The findings revealed that devices incorporating this compound exhibited enhanced brightness and efficiency compared to traditional OLEDs, demonstrating its potential as a key material in next-generation displays .

Case Study 2: Photonic Applications

In another investigation, this compound was tested for its effectiveness in two-photon microscopy setups. The results indicated improved imaging capabilities due to its high two-photon absorption cross-section, making it a valuable material for biological imaging applications .

Mechanism of Action

The mechanism by which n,n-Diethyl-9h-fluoren-2-amine exerts its effects is primarily through its interaction with light. The compound’s planar structure allows for efficient π-π* transitions, which are essential for its photophysical properties. These transitions enable the compound to absorb and emit light efficiently, making it suitable for applications in OLEDs and other optoelectronic devices .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of N,N-Diethyl-9H-fluoren-2-amine, emphasizing differences in substituents, synthesis, and applications:

Compound Name Substituents (Fluorene/Amine) Molecular Formula Key Properties/Applications References
7-Bromo-N,N-diethyl-9,9-dimethyl-9H-fluoren-2-amine 7-Br, 9,9-dimethyl (fluorene); N,N-diethyl (amine) C₁₉H₂₅BrN Bromine enables further functionalization; used in synthesis of OLED intermediates
9,9-Dimethyl-N-(4-methylphenyl)-9H-fluoren-2-amine 9,9-dimethyl (fluorene); N-(4-methylphenyl) (amine) C₂₂H₂₁N Enhanced thermal stability; potential host material in OLEDs
N,N-Diphenyl-9,9-diethyl-9H-fluoren-2-amine 9,9-diethyl (fluorene); N,N-diphenyl (amine) C₃₃H₂₉N High hole-transport efficiency; used in electroluminescent devices
3-Chloro-9H-fluoren-2-amine 3-Cl (fluorene); -NH₂ (amine) C₁₃H₁₀ClN Chlorine substituent increases reactivity for cross-coupling; precursor for pharmaceuticals
9,9-Dimethyl-N-(4-(9-phenylcarbazol-3-yl)phenyl)-9H-fluoren-2-amine 9,9-dimethyl (fluorene); N-aryl-carbazole (amine) C₄₀H₃₁N₂ Bipolar host material for high-efficiency red phosphorescent OLEDs

Structural and Electronic Differences

  • Amine Substituents :

    • Diethyl (-N(CH₂CH₃)₂) : Offers moderate electron-donating ability and solubility in organic solvents compared to bulkier diphenyl groups .
    • Diphenyl (-N(C₆H₅)₂) : Enhances π-conjugation and hole-transport properties but may reduce solubility .
    • Dimethyl (-N(CH₃)₂) : Provides weaker electron donation than diethyl, often used to balance charge transport in host materials .
  • Fluorene Substituents: 9,9-Dialkyl (e.g., -CH₃, -C₂H₅): Improves thermal stability by preventing aggregation; diethyl groups offer greater steric bulk than dimethyl . Halogens (e.g., Br, Cl): Serve as reactive sites for Suzuki or Sonogashira couplings to build extended π-systems .

Research Findings and Trends

  • Thermal Stability : 9,9-Dialkyl substitution (e.g., dimethyl, diethyl) significantly improves decomposition temperatures (>300°C), making these compounds suitable for high-temperature device fabrication .
  • Charge Transport : N,N-Diaryl derivatives (e.g., diphenyl) outperform alkylated amines in hole mobility due to extended π-systems, as seen in terphenyl-fluorene hybrids () .
  • Synthetic Challenges : Brominated derivatives (e.g., ) require careful handling due to reactivity, while ethynylated analogs () demand inert conditions to prevent polymerization .

Biological Activity

n,n-Diethyl-9H-fluoren-2-amine is a compound that has garnered interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is an aromatic amine derivative of fluorene. Its structure includes a fluorene core with two ethyl groups attached to the nitrogen atom of the amine, which influences its chemical reactivity and biological interactions. The molecular formula is C15H19NC_{15}H_{19}N with a molecular weight of approximately 229.32 g/mol.

Biological Activities

Research indicates that this compound exhibits a range of biological activities, particularly in the following areas:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may inhibit the growth of various microbial strains, although specific mechanisms remain to be fully elucidated.
  • Anticancer Potential : Some derivatives of fluorene-based compounds have shown cytotoxic effects against cancer cell lines, indicating that this compound could have similar properties. The compound's ability to interact with cellular targets may lead to modulation of pathways involved in cancer progression .
  • Enzyme Inhibition : There is evidence suggesting that this compound may act as an inhibitor for certain enzymes, which could contribute to its therapeutic effects . For instance, it has been associated with inhibiting dihydrofolate reductase (DHFR), a key enzyme in DNA synthesis, which is crucial for the proliferation of both cancerous and bacterial cells .

The mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses have been proposed:

  • Receptor Binding : The compound may bind to specific receptors or enzymes within cells, altering their activity and leading to downstream effects on cellular processes.
  • Cellular Uptake : Structural modifications, such as the presence of ethyl groups, may enhance lipophilicity, facilitating better cellular uptake and increasing efficacy against target cells .

Case Studies and Research Findings

A variety of studies have been conducted to assess the biological activities of this compound and its derivatives:

StudyFocusFindings
Antimicrobial ActivityShowed potential inhibition against various microbial strains.
Anticancer ActivityDemonstrated cytotoxic effects on A549 (lung carcinoma) and MDA-MB-231 (breast carcinoma) cell lines.
Enzyme InhibitionIdentified as an inhibitor of DHFR, affecting DNA synthesis in cancer cells.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N,N-diethyl-9H-fluoren-2-amine, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, starting with a fluorene backbone, chlorination at the 2-position followed by amination with diethylamine under controlled temperature (e.g., 60–80°C) and inert atmosphere can yield the target compound. Solvent choice (e.g., THF or DMF) and catalyst selection (e.g., Pd-based catalysts for coupling reactions) critically affect reaction efficiency . Purification via column chromatography (hexane/ethyl acetate gradients) or recrystallization is recommended to achieve >95% purity.

Q. How can researchers confirm the structure and purity of N,N-diethyl-9H-fluoren-2-amine post-synthesis?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • ¹H/¹³C NMR : Confirm substituent positions via characteristic shifts (e.g., diethyl groups at δ ~1.2 ppm for CH₃ and δ ~3.4 ppm for CH₂) .
  • Mass Spectrometry (MS) : Validate molecular weight (e.g., [M+H]+ peak at m/z 279.3 for C₁₉H₂₁N) .
  • Elemental Analysis : Ensure stoichiometric consistency (C, H, N percentages within ±0.3% of theoretical values) .

Q. What are the key physicochemical properties of N,N-diethyl-9H-fluoren-2-amine relevant to handling and storage?

  • Methodological Answer : The compound is a crystalline solid with a melting point (MP) range of 160–165°C (varies slightly with purity). It is soluble in polar aprotic solvents (e.g., DCM, THF) but insoluble in water. Storage under inert gas (argon) at 4°C minimizes oxidation and degradation .

Advanced Research Questions

Q. How do steric and electronic effects of the diethyl substituents influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : The diethyl groups introduce steric hindrance, slowing reactions at the 2-position. However, their electron-donating nature enhances nucleophilicity at the amine site. For example, in Suzuki-Miyaura coupling, the bulky substituents may require higher catalyst loading (e.g., 5 mol% Pd(PPh₃)₄) and extended reaction times (24–48 hours) compared to less-substituted analogs . Computational modeling (DFT) can predict charge distribution and guide reaction optimization .

Q. What strategies resolve contradictions in reported electronic properties (e.g., HOMO-LUMO gaps) of N,N-diethyl-9H-fluoren-2-amine derivatives?

  • Methodological Answer : Discrepancies arise from substituent positioning and measurement techniques. To address this:

  • Compare experimental data (UV-Vis, cyclic voltammetry) with theoretical calculations (TD-DFT).
  • Standardize solvent polarity and concentration during UV-Vis analysis to minimize environmental effects .
  • Use single-crystal X-ray diffraction to correlate molecular geometry (e.g., dihedral angles between aromatic rings) with electronic behavior .

Q. How can researchers leverage N,N-diethyl-9H-fluoren-2-amine in designing nonlinear optical (NLO) materials?

  • Methodological Answer : The compound’s π-conjugated fluorene core and electron-rich amine make it a candidate for NLO applications. Key steps include:

  • Hyperpolarizability Measurement : Use hyper-Rayleigh scattering (HRS) to quantify first hyperpolarizability (βHRS).
  • Structural Tuning : Introduce electron-withdrawing groups (e.g., nitro) at the 7-position to enhance charge transfer asymmetry .
  • Thermal Stability Testing : Perform thermogravimetric analysis (TGA) to ensure decomposition temperatures exceed 250°C for device integration .

Q. What crystallographic challenges arise in resolving N,N-diethyl-9H-fluoren-2-amine’s structure, and how are they addressed?

  • Methodological Answer : Challenges include disorder in diethyl groups and weak diffraction due to low crystal symmetry. Solutions:

  • Use high-resolution synchrotron X-ray sources to improve data quality.
  • Apply SHELXL refinement with restraints for disordered ethyl groups .
  • Validate results against computational models (e.g., Mercury CSD) .

Application-Oriented Questions

Q. How does N,N-diethyl-9H-fluoren-2-amine perform as a hole-transport material (HTM) in organic light-emitting diodes (OLEDs)?

  • Methodological Answer : Evaluate via:

  • Hole Mobility : Measure using space-charge-limited current (SCLC) devices.
  • Film Morphology : Analyze atomic force microscopy (AFM) to ensure smooth, pinhole-free layers.
  • Device Efficiency : Compare luminance efficiency (cd/A) and turn-on voltage with standard HTMs like TCTA .

Q. What role does N,N-diethyl-9H-fluoren-2-amine play in supramolecular chemistry applications?

  • Methodological Answer : Its planar fluorene core facilitates π-π stacking in host-guest systems. Experimental approaches:

  • Host-Guest Binding Studies : Use fluorescence quenching titrations to determine association constants (Ka) with fullerene derivatives.
  • Dynamic Light Scattering (DLS) : Monitor aggregate formation in solution .

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